molecular formula C22H20N2O6S B280795 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate

2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No.: B280795
M. Wt: 440.5 g/mol
InChI Key: GIZSIUKXJYINSC-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as QBS or QBSF. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes.

Mechanism of Action

QBS acts as a competitive inhibitor of 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate, binding to the enzyme's active site and preventing its activation. This leads to decreased phosphorylation of downstream targets, resulting in decreased cellular signaling pathways.
Biochemical and Physiological Effects:
QBS has been shown to have significant effects on various cellular processes, including cell growth, apoptosis, and differentiation. It has also been shown to affect calcium signaling pathways, leading to decreased intracellular calcium levels.

Advantages and Limitations for Lab Experiments

One of the significant advantages of QBS is its potency as a 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibitor, making it a valuable tool for studying this compound-related cellular processes. However, its specificity for this compound can also be a limitation, as it may interfere with other cellular processes indirectly related to this compound.

Future Directions

Further studies on QBS can lead to a better understanding of its potential applications in cancer and neurodegenerative diseases. Additionally, the development of more specific and potent 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibitors can lead to more targeted therapies for various diseases.

Synthesis Methods

The synthesis of QBS involves several steps, starting with the synthesis of 2-methyl-5-nitrobenzofuran from 2-methylbenzofuran. The nitro group is then reduced to an amine group, which is further treated with 8-quinolinesulfonyl chloride to form the final product.

Scientific Research Applications

QBS has been extensively studied for its potential applications in cancer research. 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate is known to play a crucial role in cancer cell proliferation and survival, and QBS has been shown to inhibit this compound activity, leading to decreased cancer cell growth and increased apoptosis. QBS has also been studied for its potential applications in neurodegenerative diseases, as this compound is involved in various neuronal functions.

Properties

Molecular Formula

C22H20N2O6S

Molecular Weight

440.5 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H20N2O6S/c1-14-20(22(25)29-12-11-28-2)17-13-16(8-9-18(17)30-14)24-31(26,27)19-7-3-5-15-6-4-10-23-21(15)19/h3-10,13,24H,11-12H2,1-2H3

InChI Key

GIZSIUKXJYINSC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OCCOC

Origin of Product

United States

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